molecular formula C12H28OSn B1312309 Tributyltin hydroxide CAS No. 1067-97-6

Tributyltin hydroxide

Cat. No.: B1312309
CAS No.: 1067-97-6
M. Wt: 307.06 g/mol
InChI Key: GMVHICBNQJYKSP-UHFFFAOYSA-M
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Description

Tributyltin hydroxide is an organotin compound with the chemical formula (C₄H₉)₃SnOH. It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is known for its use as a biocide and has been widely used in antifouling paints to prevent the growth of marine organisms on ship hulls .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributyltin hydroxide can be synthesized through the hydrolysis of tributyltin chloride. The reaction involves the addition of water to tributyltin chloride, resulting in the formation of this compound and hydrochloric acid:

(C₄H₉)₃SnCl + H₂O → (C₄H₉)₃SnOH + HCl\text{(C₄H₉)₃SnCl + H₂O → (C₄H₉)₃SnOH + HCl} (C₄H₉)₃SnCl + H₂O → (C₄H₉)₃SnOH + HCl

Industrial Production Methods: In industrial settings, this compound is typically produced by the controlled hydrolysis of tributyltin chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the chloride to the hydroxide .

Chemical Reactions Analysis

Types of Reactions: Tributyltin hydroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tributyltin oxide.

    Reduction: It can be reduced to form tributyltin hydride.

    Substitution: It can undergo substitution reactions with other halides or organic groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.

    Reduction: Reducing agents like lithium aluminium hydride are commonly used.

    Substitution: Halides or other organic reagents can be used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Tributyltin hydroxide has a wide range of applications in scientific research, including:

Mechanism of Action

Tributyltin hydroxide exerts its effects through interactions with various molecular targets and pathways. It is known to interact with the nuclear retinoid-X receptor and peroxisome proliferator-activated receptor gamma, leading to alterations in reproductive, developmental, and metabolic pathways. These interactions result in endocrine disruption and other physiological effects in exposed organisms .

Comparison with Similar Compounds

    Tributyltin chloride: Similar in structure but contains a chloride group instead of a hydroxide group.

    Tributyltin oxide: Formed by the oxidation of tributyltin hydroxide.

    Tributyltin hydride: Formed by the reduction of this compound.

Uniqueness: this compound is unique due to its specific hydroxide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

1067-97-6

Molecular Formula

C12H28OSn

Molecular Weight

307.06 g/mol

IUPAC Name

tributylstannanylium;hydroxide

InChI

InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2;/q;;;;+1/p-1

InChI Key

GMVHICBNQJYKSP-UHFFFAOYSA-M

SMILES

CCCC[Sn](CCCC)CCCC.O

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.[OH-]

1067-97-6

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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